molecular formula C13H23NO4 B13886970 Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B13886970
M. Wt: 257.33 g/mol
InChI Key: BGSBOSKFCNZQQQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[34]octane-7-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3

InChI Key

BGSBOSKFCNZQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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